molecular formula C16H18Cl2N2O2 B3000608 N-[(2,4-Dichlorophenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361687-63-8

N-[(2,4-Dichlorophenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide

Cat. No.: B3000608
CAS No.: 2361687-63-8
M. Wt: 341.23
InChI Key: XKQNAQXCWPANIN-UHFFFAOYSA-N
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Description

N-[(2,4-Dichlorophenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a prop-2-enoyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-Dichlorophenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Prop-2-enoyl Group: The prop-2-enoyl group is introduced via an acylation reaction using prop-2-enoyl chloride in the presence of a base such as pyridine.

    Attachment of the Dichlorophenyl Moiety: The dichlorophenyl group is introduced through a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride and a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-Dichlorophenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(2,4-Dichlorophenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2,4-Dichlorophenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes or Receptors: Modulating their activity and influencing biochemical pathways.

    Inhibiting or Activating Specific Proteins: Affecting cellular processes such as signal transduction, gene expression, and metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,4-Dichlorophenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide is unique due to its specific structural features, such as the combination of a piperidine ring with a prop-2-enoyl group and a dichlorophenyl moiety

Properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18Cl2N2O2/c1-2-15(21)20-7-5-11(6-8-20)16(22)19-10-12-3-4-13(17)9-14(12)18/h2-4,9,11H,1,5-8,10H2,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQNAQXCWPANIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C(=O)NCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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